

Molecular structure and chemical properties of elobixibat hydrate

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Compound of Interest

Compound Name: *Elobixibat Hydrate*

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An In-depth Technical Guide to Elobixibat Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of **elobixibat hydrate**, a first-in-class inhibitor of the ileal bile acid transporter (IBAT).

Molecular Structure and Chemical Properties

Elobixibat hydrate is the monohydrate form of elobixibat, a synthetically modified 1,5-benzothiazepine.^{[1][2]} It is a highly potent and selective inhibitor of the ileal bile acid transporter (IBAT).^[1]

IUPAC Name: 2-[[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ⁶,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid;hydrate.^[3]

Chemical Structure: (A 2D chemical structure image would be placed here in a full whitepaper)

Table 1: Chemical and Physical Properties of **Elobixibat Hydrate**

Property	Value	Reference(s)
Molecular Formula	C ₃₆ H ₄₇ N ₃ O ₈ S ₂	[3][4]
Molecular Weight	713.9 g/mol	[3][5]
CAS Number	1633824-78-8	[3][4][5][6]
Appearance	White to off-white solid	[5]
Water Solubility	0.000294 mg/mL (anhydrous)	[7]
Other Solubilities	Soluble in DMSO (anhydrous)	[8]
pKa (Strongest Acidic)	3.58 (anhydrous, predicted)	[7]
pKa (Strongest Basic)	-2.7 (anhydrous, predicted)	[7]
logP	4.78 (anhydrous, predicted)	[7]

Elobixibat exists in various crystalline forms, with the monohydrate being a stable modification.
[9]

Mechanism of Action and Signaling Pathways

Elobixibat's primary mechanism of action is the potent and selective inhibition of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[10][11] This transporter is encoded by the SLC10A2 gene and is located on the luminal surface of the terminal ileum.[10][11] Its main function is the reabsorption of approximately 95% of bile acids from the small intestine back into the enterohepatic circulation.
[1]

By inhibiting IBAT, elobixibat reduces bile acid reabsorption, leading to several downstream physiological effects:[10][11]

- Increased Colonic Bile Acid Concentration: More bile acids pass into the colon.[10]
- Enhanced Colonic Function: In the colon, bile acids act as natural secretagogues and prokinetic agents. They stimulate fluid and electrolyte secretion into the lumen and increase

colonic motility.[1][10] This results in softer stool consistency and accelerated colonic transit, alleviating symptoms of constipation.[11]

- **Upregulation of Hepatic Bile Acid Synthesis:** The reduced return of bile acids to the liver lessens the negative feedback on hepatic bile acid synthesis. This leads to a compensatory increase in the synthesis of bile acids from cholesterol.[1] This is evidenced by a rise in serum 7 α -hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis.[1]
- **Systemic Effects:** A secondary effect of increased bile acid synthesis is a reduction in serum LDL cholesterol levels.[5] The inhibition of bile acid absorption also leads to reduced activation of the farnesoid X receptor (FXR) and decreased secretion of fibroblast growth factor-19 (FGF-19).[12]

Because elobixibat is minimally absorbed systemically, it acts locally within the gastrointestinal tract, which reduces the risk of systemic side effects.[1][10]

Mechanism of action of elobixibat.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics Elobixibat is characterized by its minimal systemic absorption and local action within the gut.[10]

Table 2: Summary of Pharmacokinetic Parameters

Parameter	Description	Reference(s)
Absorption	Minimally absorbed after oral administration. Systemic exposure is very low.	[1] [12]
Distribution	If absorbed, highly protein-bound in plasma (>99%).	[1] [2]
Metabolism	The majority of the drug is found unchanged in feces. A monohydroxy metabolite has been identified. No metabolites were observed in plasma.	
Excretion	Almost entirely excreted in feces (>103% of radioactive dose), with negligible amounts in urine (~0.01%).	
Half-life ($T_{1/2}$)	< 4 hours in plasma.	[1]
Food Effect	Systemic exposure is reduced by approximately 80% when taken with food.	[13]

Pharmacodynamics The pharmacodynamic effects of elobixibat are directly related to its mechanism of action. The primary effects are observed in bowel function and bile acid metabolism.

Table 3: Summary of Pharmacodynamic Effects and Clinical Efficacy

Effect Category	Parameter	Result	Reference(s)
Bowel Function	Spontaneous Bowel Movements (SBMs)	Dose-dependent increase in frequency.	[6][14]
Stool Consistency	Loosening of stool.	[6]	
Colonic Transit	Accelerated transit time.	[1][6]	
Biomarkers	Serum 7 α -hydroxy-4-cholesten-3-one (C4)	Dose-dependent increase, indicating increased bile acid synthesis.	[1]
Serum LDL Cholesterol	Reduction in levels.	[5]	
In Vitro Potency	IC ₅₀ (IBAT Inhibition)	0.53 nM (human), 0.13 nM (mouse), 5.8 nM (canine).	[5][6][15][16]

Experimental Protocols

The evaluation of elobixibat has involved a range of standard preclinical and clinical methodologies.

In Vitro Assays:

- **IBAT Inhibition Assay:** The potency and selectivity of elobixibat are typically determined using in vitro assays. This involves using transfected cell lines (e.g., HEK293) that express the target transporter (human, mouse, or canine IBAT/ASBT). The ability of elobixibat to inhibit the uptake of a radiolabeled bile acid substrate (like taurocholate) is measured to calculate the IC₅₀ value.[1]

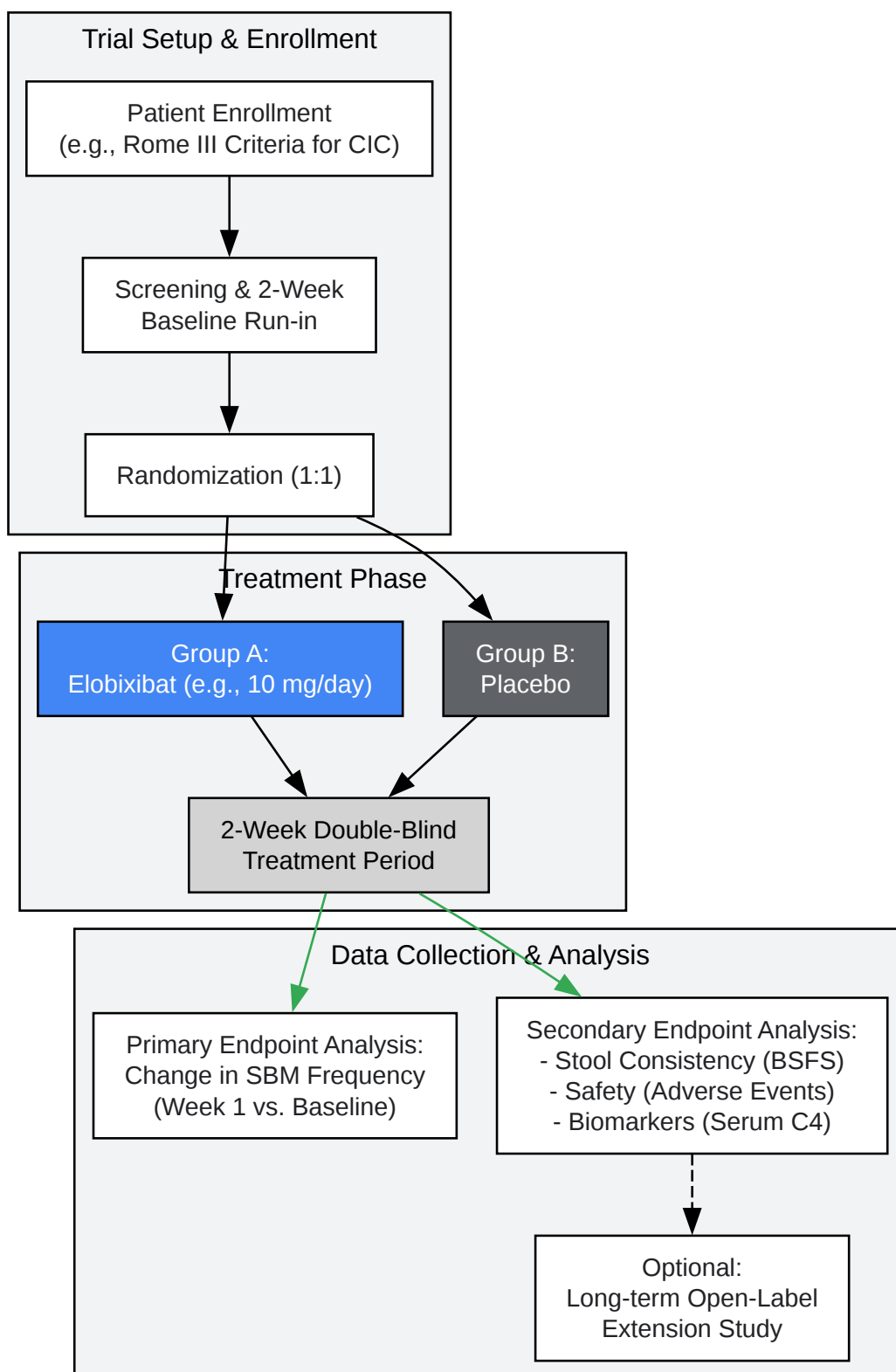
Animal Studies:

- **In Vivo Models:** Animal models, such as dogs or mice with non-alcoholic steatohepatitis (NASH), have been used to assess the in vivo effects on bile acid synthesis, lipid profiles,

and gut microbiome normalization.[5][12] Elobixibat is administered orally (gavage), and endpoints include serum/fecal bile acid levels and histopathological analysis of the liver.[5]

Clinical Trials:

- **Study Design:** Phase I-III clinical trials have been conducted to evaluate safety, tolerability, pharmacokinetics, and efficacy. A common design is a randomized, double-blind, placebo-controlled trial, often with an initial run-in period followed by a treatment period.[17][18] Long-term safety is assessed in open-label extension studies.[17]
- **Patient Population:** Trials typically enroll patients with chronic idiopathic constipation (CIC) or functional constipation, often defined by criteria such as the Rome III criteria.[17][18]
- **Primary and Secondary Endpoints:**
 - **Primary Efficacy:** The most common primary endpoint is the change from baseline in the frequency of spontaneous bowel movements (SBMs) during the first week of treatment. [17][18]
 - **Secondary Efficacy:** Other endpoints include changes in stool consistency (using the Bristol Stool Form Scale), straining, bloating, and patient-reported outcomes like quality of life.[19]
 - **Pharmacodynamic Endpoints:** Measurement of serum C4, lipid panels, and fecal/serum bile acid concentrations.[13]
 - **Safety:** The incidence, type, and severity of adverse events are meticulously recorded. The most common are gastrointestinal in nature, such as abdominal pain and diarrhea. [17]



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Typical workflow for a Phase 3 clinical trial of elobixibat.

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